1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S3/c14-12-3-4-13(19-12)20(16,17)15-7-5-10(6-8-15)11-2-1-9-18-11/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFYTZNZYAKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Thiophene Groups: Thiophene groups are introduced via substitution reactions, often using thiophene derivatives and appropriate catalysts.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Chlorination: The final step involves the chlorination of the thiophene ring, which can be achieved using chlorinating agents such as thionyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide).
Scientific Research Applications
Pharmacological Studies
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways.
Case Study: GPR119 Agonists
Research has highlighted the role of similar compounds as G-protein-coupled receptor 119 (GPR119) agonists. GPR119 is significant in glucose metabolism, making compounds like this compound candidates for diabetes treatment due to their ability to stimulate insulin secretion .
Anticancer Research
The compound's sulfonamide group is known for its anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing new cancer therapies .
Neuropharmacology
Studies have indicated that derivatives of this compound may exhibit neuroprotective effects. The piperidine ring is often associated with compounds that modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
- Diabetes Management
- Cancer Treatment
- Neurological Disorders
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiophene rings contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine
- Molecular Formula: C₁₃H₁₄ClNO₂S₃
- Molecular Weight : 347.9038 g/mol
- CAS Registry Number : 1396815-45-4 .
Structural Features: The compound consists of a piperidine core substituted at the 1-position with a 5-chlorothiophene-2-sulfonyl group and at the 4-position with a thiophen-2-yl moiety.
Sulfonylation of piperidine using 5-chlorothiophene-2-sulfonyl chloride.
Substitution at the 4-position via nucleophilic aromatic substitution or coupling reactions .
Comparison with Structural Analogs
Substituent Variations at the Piperidine 4-Position
The 4-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Polarity : The carboxylic acid derivative exhibits the highest aqueous solubility, while the methoxymethyl analog balances lipophilicity and polarity.
- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability and binding to hydrophobic pockets in target proteins.
- Bioactivity : Thiophene-containing analogs (e.g., target compound) may exhibit π-π interactions with aromatic residues in enzymes or receptors, though specific data are lacking in the evidence.
Sulfonyl Group Variations
The sulfonyl linker and its attached heterocycle modulate reactivity and target affinity:
Key Observations :
- Aromatic Interactions : Thiophene-based sulfonyl groups (target compound) may exhibit stronger π-π stacking compared to benzene derivatives.
Biological Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperidine ring, thiophene moieties, and a sulfonyl group, which are crucial for its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 448.0 g/mol. The presence of the chlorothiophene and sulfonyl groups enhances its solubility and interaction with biological targets, making it a promising candidate for drug development.
Research indicates that this compound primarily acts as an inhibitor of macrophage migration inhibitory factor (MIF) , which plays a critical role in inflammatory responses and various diseases such as cancer and autoimmune disorders. By inhibiting MIF, the compound may modulate immune responses and reduce inflammation, suggesting its potential as an anti-inflammatory agent.
Interaction Studies
Studies employing molecular docking simulations and surface plasmon resonance have demonstrated that this compound effectively binds to MIF, thereby modulating its activity. Understanding these interactions is essential for optimizing the pharmacological profile of the compound.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits MIF, potentially reducing inflammation in various diseases. |
| Anticancer | May interfere with cancer cell proliferation through MIF inhibition. |
| Enzyme Inhibition | Potentially inhibits enzymes like acetylcholinesterase (AChE) and urease. |
| Antibacterial | Exhibits activity against various bacterial strains such as E. coli and S. aureus. |
Case Studies and Research Findings
- Inhibition of MIF : A study highlighted that compounds similar to this compound showed significant inhibition of MIF activity in vitro, correlating with reduced inflammatory markers in cell cultures .
- Antibacterial Activity : In silico studies indicated that derivatives of this compound possess antibacterial properties against strains like Salmonella Typhi and Pseudomonas aeruginosa. These findings suggest its potential use in treating bacterial infections .
- Enzyme Binding Studies : Binding studies with bovine serum albumin (BSA) demonstrated that the compound has a high affinity for certain enzymes, indicating its potential as a lead compound for developing enzyme inhibitors .
Q & A
Q. Basic Research Focus
- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C typical for sulfonamides) .
Key Finding : The parent compound shows <10% degradation after 24h in PBS (pH 7.4) at 37°C, indicating suitability for in vivo studies .
How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Polar Aprotic Solvents (e.g., DMSO, DMF): Stabilize transition states in SN2 reactions, enhancing substitution at the piperidine nitrogen .
- Temperature : Elevated temps (80–100°C) accelerate sulfonyl group displacement but may promote side reactions (e.g., ring-opening) .
Q. Advanced Research Focus
- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic catalysis to retain >99% ee .
- Process Optimization : Continuous flow systems reduce racemization risks compared to batch reactions .
How can crystallographic data be integrated with NMR to resolve conformational dynamics?
Q. Advanced Research Focus
- Dynamic NMR : Detects rotameric equilibria (e.g., sulfonyl group rotation) in solution .
- SC-XRD : Provides static snapshots; combining both methods reveals time-averaged conformations relevant to biological interactions .
What are the implications of halogen bonding in this compound’s interaction with biological targets?
Advanced Research Focus
The 5-chloro group participates in halogen bonding with protein residues (e.g., backbone carbonyls). Studies on analogues show:
- Cl→O Bond Strength : ~3.5 kcal/mol, enhancing binding affinity in enzyme active sites .
- Electrostatic Potential Maps : Predict preferred interaction sites using Gaussian calculations .
How can researchers mitigate oxidation of the thiophene rings during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
